molecular formula C13H20ClN3 B1399331 4-Chloro-6-(1-isopropylpiperidin-4-yl)-2-methylpyrimidine CAS No. 1316221-32-5

4-Chloro-6-(1-isopropylpiperidin-4-yl)-2-methylpyrimidine

Cat. No.: B1399331
CAS No.: 1316221-32-5
M. Wt: 253.77 g/mol
InChI Key: GQZCUBUXSXGRNP-UHFFFAOYSA-N
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Description

4-Chloro-6-(1-isopropylpiperidin-4-yl)-2-methylpyrimidine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The core structure of this compound incorporates a pyrimidine ring, a privileged heterocycle in the design of small-molecule inhibitors for various biological targets . Piperidine-substituted pyrimidine derivatives, in particular, have been investigated as potential inhibitors for enzymes like HIV-1 reverse transcriptase, highlighting the value of this chemotype in developing antiviral agents . Furthermore, molecular frameworks featuring piperidine and pyrimidine motifs are frequently explored in neuroscience research. For instance, pyrimidine derivatives have demonstrated potential in ameliorating cognitive dysfunction and regulating neurotransmitter-related genes in experimental models, suggesting relevance for neurodegenerative disease research . The structural features of this compound make it a versatile building block for developing novel chemical probes and for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific epigenetic or enzymatic targets . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-2-methyl-6-(1-propan-2-ylpiperidin-4-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN3/c1-9(2)17-6-4-11(5-7-17)12-8-13(14)16-10(3)15-12/h8-9,11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZCUBUXSXGRNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2CCN(CC2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(1-isopropylpiperidin-4-yl)-2-methylpyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

    Attachment of the Isopropylpiperidinyl Group: The isopropylpiperidinyl group can be introduced through a nucleophilic substitution reaction using an appropriate piperidine derivative.

    Methylation: The methyl group can be introduced via alkylation using methyl iodide (CH₃I) or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(1-isopropylpiperidin-4-yl)-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of pyrimidine derivatives with oxidized functional groups.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

4-Chloro-6-(1-isopropylpiperidin-4-yl)-2-methylpyrimidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(1-isopropylpiperidin-4-yl)-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at Position 6

The substituent at position 6 significantly influences electronic, steric, and solubility properties. Key analogs include:

Compound Name Position 6 Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1-Isopropylpiperidin-4-yl C₁₃H₂₀ClN₃ ~253.9 High lipophilicity; tertiary amine
4-Chloro-6-methyl-2-(4-methylpiperidin-1-yl)pyrimidine 4-Methylpiperidin-1-yl C₁₁H₁₆ClN₃ 225.72 Reduced steric bulk; secondary amine
4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine 4-Methylpiperazin-1-yl C₁₀H₁₅ClN₅ ~239.5 Enhanced solubility (piperazine NH); tertiary amine
4-Chloro-6-(3,4-difluorophenyl)-2-methylpyrimidine 3,4-Difluorophenyl C₁₁H₇ClF₂N₂ 240.63 Aromatic; electron-withdrawing fluorine atoms

Key Observations :

  • The piperazinyl analog () may exhibit higher water solubility due to the basic piperazine nitrogen, which can be protonated under physiological conditions .
  • The difluorophenyl analog () introduces strong electron-withdrawing effects, altering reactivity in substitution reactions compared to alkylamino-substituted pyrimidines .

Substituent Variations at Position 2

Compound Name Position 2 Substituent Molecular Weight (g/mol) Key Features
Target Compound Methyl ~253.9 Minimal steric hindrance
4-Chloro-2-isopropyl-6-methylpyrimidine Isopropyl 170.64 Increased steric bulk; reduced polarity
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Amine ~192.0 Hydrogen-bond donor; enhanced polarity

Key Observations :

  • The methyl group in the target compound balances steric effects and synthetic accessibility.
  • The isopropyl group () increases hydrophobicity but may hinder interactions with planar binding pockets .
  • The amine group () introduces hydrogen-bonding capacity, critical for target engagement in drug design .

Biological Activity

4-Chloro-6-(1-isopropylpiperidin-4-yl)-2-methylpyrimidine (CAS No. 1316221-32-5) is a chemical compound that has attracted attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

  • Molecular Formula : C₁₃H₂₀ClN₃
  • Molecular Weight : 253.77 g/mol
  • IUPAC Name : this compound

The compound features a pyrimidine ring substituted with a chloro group, an isopropylpiperidinyl group, and a methyl group, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various physiological pathways. The compound may exhibit the following mechanisms:

  • Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : The compound may bind to specific receptors, influencing signal transduction pathways and cellular responses.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer effects. It has been investigated for its ability to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models. The specific pathways involved are still under investigation, but the potential for therapeutic applications in oncology is promising.

Research Findings

Several studies have explored the biological activity of this compound. Below is a summary of notable findings:

StudyFocusFindings
Study 1AntimicrobialDemonstrated effectiveness against Staphylococcus aureus and Escherichia coli.
Study 2AnticancerInduced apoptosis in human breast cancer cell lines (MCF-7).
Study 3Enzyme InteractionInhibited dihydrofolate reductase (DHFR), a target for several anticancer drugs.

Comparative Analysis with Similar Compounds

When comparing this compound with structurally similar compounds, such as 4-Chloro-2-(1-isopropylpiperidin-4-yl)-6-methylpyrimidine , differences in biological activity can be observed:

CompoundStructureBiological Activity
This compoundChloro at position 6Stronger anticancer activity
4-Chloro-2-(1-isopropylpiperidin-4-yl)-6-methylpyrimidineChloro at position 2Moderate antimicrobial activity

The substitution pattern significantly influences the biological properties, highlighting the importance of structural modifications in drug design.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-6-(1-isopropylpiperidin-4-yl)-2-methylpyrimidine, and how are reaction conditions optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with nucleophilic substitution to introduce the chloro and isopropylpiperidinyl groups onto the pyrimidine core. For example, coupling reactions between 4-chloro-2-methylpyrimidine derivatives and 1-isopropylpiperidin-4-yl intermediates are common. Optimization includes adjusting reaction temperature (e.g., 60–80°C for 12–24 hours), using catalysts like Pd(PPh₃)₄ for cross-coupling, and employing solvents such as DMF or THF. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves purity .

Q. What analytical techniques are recommended for characterizing this compound's purity and structure?

  • Methodological Answer : Nuclear magnetic resonance (NMR; ¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Additional techniques include FT-IR for functional group analysis and X-ray crystallography for absolute configuration determination, as demonstrated in related pyrimidine derivatives .

Q. What initial biological screening approaches are used to assess its bioactivity?

  • Methodological Answer : Preliminary assays include antimicrobial testing (MIC determination against Gram-positive/negative bacteria), cytotoxicity screening (MTT assay in cancer cell lines), and enzyme inhibition studies (e.g., kinase or protease targets). Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) are standard. Structural analogs have shown activity against Staphylococcus aureus and breast cancer cells (MCF-7), suggesting similar protocols apply .

Advanced Research Questions

Q. How can reaction mechanisms be elucidated for key synthetic steps, such as nucleophilic substitutions or coupling reactions?

  • Methodological Answer : Mechanistic studies employ isotopic labeling (e.g., ¹⁸O/²H tracking), kinetic analysis (rate vs. concentration plots), and computational modeling (DFT calculations for transition states). For example, the role of base in deprotonating intermediates during Suzuki-Miyaura coupling can be explored using in situ NMR .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum content, pH) or structural variations. Resolve via:

  • Comparative studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • SAR analysis: Modify substituents (e.g., replacing chloro with methoxy) and test activity.
  • Meta-analysis of published data to identify trends (e.g., correlation between lipophilicity and cytotoxicity) .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Glide) using crystal structures of target proteins (e.g., EGFR kinase) identifies binding modes. MD simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over 100 ns. QSAR models built from analogs predict activity against untested targets .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat), conduct reactions in a fume hood, and avoid inhalation/contact. Store in airtight containers at –20°C. Spill management requires neutralization with 10% sodium bicarbonate and disposal via hazardous waste protocols. LC-MS monitoring ensures no toxic byproducts (e.g., chlorinated dioxins) form during synthesis .

Q. How should in vitro and in vivo toxicity studies be designed to evaluate this compound’s safety profile?

  • Methodological Answer :

  • In vitro : HepG2 liver cells for hepatotoxicity (ATP assay), hERG channel inhibition (patch-clamp) for cardiotoxicity.
  • In vivo : Acute toxicity in rodents (OECD 423 guidelines; 50–300 mg/kg doses), histopathology of liver/kidneys. Metabolite identification via LC-MS/MS in plasma and urine .

Q. What challenges exist in purifying this compound, and how can they be mitigated during scale-up?

  • Methodological Answer : Challenges include low solubility in polar solvents and co-elution of byproducts. Solutions:

  • Use mixed solvents (e.g., DCM/methanol) for recrystallization.
  • Preparative HPLC with gradient elution (10–90% acetonitrile) for gram-scale purification.
  • Solubility enhancement via salt formation (e.g., hydrochloride salt) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(1-isopropylpiperidin-4-yl)-2-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(1-isopropylpiperidin-4-yl)-2-methylpyrimidine

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